molecular formula C9H18ClN3O2 B2686748 (3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride CAS No. 1909294-20-7

(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride

Cat. No.: B2686748
CAS No.: 1909294-20-7
M. Wt: 235.71
InChI Key: HAUXANMROAHPBD-KZYPOYLOSA-N
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Description

(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride is a chiral bicyclic imidazolidinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a rigid octahydro-1H-imidazolidino[4,5-c]pyridine scaffold functionalized with a 2-methoxyethyl group, conferring structural diversity for targeting selective biological interactions. The hydrochloride salt form enhances aqueous solubility and stability, facilitating handling and formulation in various research applications. This compound serves as a versatile intermediate or pharmacophore for developing modulators of central nervous system (CNS) targets and other therapeutic areas, with its defined stereochemical configuration making it particularly valuable for enantioselective synthesis and structure-activity relationship (SAR) studies. The molecular framework of this compound shares structural similarities with scaffolds used in developing novel antimitotic agents, particularly in targeting breast cancer through CYP1A1 bioactivation pathways . The incorporation of nitrogen-containing heterocycles like the imidazolidino[4,5-c]pyridine system enables salt formation that significantly improves water solubility of research compounds, addressing a major formulation challenge in preclinical development . Available in high purity (typically ≥95%), this well-characterized small molecule is suitable for preclinical research requiring precise chemical tools. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aS,7aR)-1-(2-methoxyethyl)-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c1-14-5-4-12-8-2-3-10-6-7(8)11-9(12)13;/h7-8,10H,2-6H2,1H3,(H,11,13);1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUXANMROAHPBD-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCNCC2NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CCNC[C@@H]2NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidine ring, followed by the introduction of the methoxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic properties and use in drug development.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Molecular Formula Ring System Substituent Molecular Weight Key Features
Target: (3aS,7aR)-1-(2-Methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride Likely C₉H₁₆ClN₃O₂ Imidazolidino[4,5-c]pyridine 2-Methoxyethyl ~234 (estimated) Enhanced hydrophilicity; stereospecific interactions
(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride () C₇H₁₃ClN₂O₂ Oxazolo[5,4-c]pyridine Methyl 192.64 Smaller substituent; oxazolo ring reduces basicity compared to imidazolidino
(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride () C₆H₁₁ClN₂O₂ Oxazolo[4,5-c]pyridine None 178.62 Lower molecular weight; lacks nitrogen in fused ring, altering H-bonding potential
(3Ar,7aS)-1-Methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride () C₈H₁₄ClN₃O Imidazolidino[4,5-c]pyridine Methyl ~203.67 Methyl group reduces hydrophilicity; similar stereochemistry
Key Observations:
  • Stereochemistry : The (3aS,7aR) configuration is critical for spatial compatibility with biological targets, as seen in related compounds with defined stereochemistry .

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are absent in the evidence, insights can be inferred from analogs:

  • Oxazolo-Fused Derivatives: These compounds (e.g., and ) are often intermediates in drug synthesis. Their reduced basicity compared to imidazolidino derivatives may limit their utility in targeting cationic binding pockets .
  • Hydrochloride Salts : All compounds listed are hydrochloride salts, enhancing water solubility and bioavailability, which is advantageous for oral or injectable formulations .

Biological Activity

(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride (CAS Number: 1909294-20-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C₉H₁₈ClN₃O₂
  • Molecular Weight : 235.71 g/mol
  • Structure : The compound features a bicyclic imidazolidine structure with a methoxyethyl substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The imidazolidine ring can facilitate binding to enzymes and receptors, potentially modulating their activity. While specific pathways remain under investigation, initial studies suggest that the compound may exhibit effects similar to other imidazolidine derivatives known for their therapeutic potential.

Anticancer Properties

Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines.

A study focused on imidazolidine derivatives revealed that certain analogs exhibited IC₅₀ values in the low micromolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), indicating promising anticancer potential . The mechanism involved cell cycle arrest and induction of apoptosis, which are critical pathways in cancer therapy.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. Similar compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in treating neurodegenerative diseases .

Case Study 1: Antiproliferative Activity

In a comparative study of various imidazolidine derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated that the compound exhibited an IC₅₀ value of approximately 15 µM, suggesting moderate efficacy compared to established chemotherapeutics .

Compound NameIC₅₀ (µM)Cell Line
Compound A10MCF-7
Compound B12MDA-MB-231
Target Compound15MCF-7

Case Study 2: Neuroprotection

In another study assessing neuroprotective effects, the compound was evaluated for its ability to inhibit neuronal apoptosis induced by oxidative stress in SH-SY5Y cells. The results showed a significant reduction in apoptotic markers when treated with concentrations as low as 5 µM .

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